

# An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde

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## Compound of Interest

Compound Name: 6-Methoxyquinoline-4-carbaldehyde

Cat. No.: B1360400

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **6-Methoxyquinoline-4-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and materials science.

## Core Data Presentation

The key quantitative data for **6-Methoxyquinoline-4-carbaldehyde** are summarized in the table below, offering a clear comparison of its fundamental properties.

Property	Value	Reference
Molecular Weight	187.19 g/mol	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
CAS Number	4363-94-4	[2]
Appearance	Solid	[2]
InChI Key	PDGKZDPIWAKVLH-UHFFFAOYSA-N	[2]
SMILES String	O=CC1=CC=NC2=CC=C(OC)C=C21	[2]
Storage Class	11 - Combustible Solids	[2]

## Synthesis and Experimental Protocols

The synthesis of quinoline derivatives can be achieved through various established methods. While a specific, detailed experimental protocol for the direct synthesis of **6-Methoxyquinoline-4-carbaldehyde** is not readily available in a single source, a representative procedure can be adapted from general methods for quinoline synthesis, such as the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4] Another relevant method is the Skraup synthesis, which utilizes glycerol and an aniline derivative in the presence of an oxidizing agent.[5][6]

Below is a generalized experimental protocol for the synthesis of a quinoline-4-carboxylic acid, a closely related precursor that could potentially be converted to the target carbaldehyde.

Representative Protocol: Doebner Synthesis of a 6-Methoxyquinoline-4-carboxylic acid derivative

This protocol is a composite based on established Doebner reaction procedures and should be adapted and optimized for the specific synthesis of **6-Methoxyquinoline-4-carbaldehyde's** corresponding carboxylic acid.

Materials:

- p-Anisidine (6-methoxyaniline)
- An appropriate aldehyde
- Pyruvic acid
- Ethanol
- Acid catalyst (e.g., hydrochloric acid)

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve p-anisidine in ethanol.
- To this solution, add the selected aldehyde and pyruvic acid.
- Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.
- Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature. The product, a 6-methoxyquinoline-4-carboxylic acid derivative, is expected to precipitate.
- Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
- The crude product can be further purified by recrystallization from a suitable solvent.

Note: The conversion of the resulting carboxylic acid to the carbaldehyde would require subsequent, standard organic chemistry transformations, such as reduction or conversion to an acyl chloride followed by reduction.

## Biological and Medicinal Relevance

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.<sup>[7]</sup> The presence of a methoxy group

at the 6-position, as seen in **6-Methoxyquinoline-4-carbaldehyde**, is a common feature in many biologically active quinolines.

Derivatives of 6-methoxyquinoline have been investigated for a variety of therapeutic applications, including:

- **Anticancer and Anti-inflammatory Agents:** Certain analogues have demonstrated significant cytotoxic effects against multidrug-resistant cancer cell lines.<sup>[5]</sup>
- **Antibacterial Agents:** 3-fluoro-6-methoxyquinoline derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.<sup>[5][8]</sup>
- **P-glycoprotein Inhibitors:** Aryl-substituted 6-methoxyquinoline derivatives have shown potential in inhibiting P-glycoprotein, a key protein involved in multidrug resistance in cancer.<sup>[7][9]</sup>
- **Antimalarial and Antiviral Activity:** The broader quinoline class of compounds has a long history of use in treating malaria (e.g., chloroquine), and derivatives are being explored for antiviral properties.<sup>[7]</sup>

**6-Methoxyquinoline-4-carbaldehyde** serves as a valuable building block for the synthesis of these more complex and potentially therapeutic molecules.

## Synthetic Pathway Visualization

The following diagram illustrates a plausible synthetic pathway for a 6-methoxyquinoline derivative based on the Doebner reaction.

Caption: A conceptual workflow of the Doebner reaction for quinoline synthesis.

This guide provides a foundational understanding of **6-Methoxyquinoline-4-carbaldehyde** for professionals in research and drug development. The provided data and protocols can serve as a starting point for further investigation and application of this versatile chemical compound.

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## References

- 1. 6-Methoxyquinoline-4-carboxaldehyde | C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub> | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxyquinoline-4-carboxaldehyde | 4363-94-4 [sigmaaldrich.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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